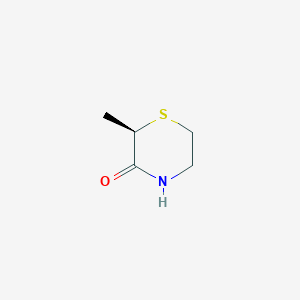

(2R)-2-methylthiomorpholin-3-one

Description

(2R)-2-methylthiomorpholin-3-one: is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a methylthio group at the second position and a ketone group at the third position

Properties

IUPAC Name |

(2R)-2-methylthiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQNETYDIXLTTR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methylthiomorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiomorpholine with an oxidizing agent to introduce the ketone functionality at the third position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or platinum complexes to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methylthiomorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile; temperatures ranging from 0°C to 25°C.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from -10°C to 25°C.

Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or dichloromethane; temperatures ranging from 0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

(2R)-2-methylthiomorpholin-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-methylthiomorpholin-3-one: The enantiomer of (2R)-2-methylthiomorpholin-3-one with similar chemical properties but potentially different biological activities.

2-methylthiomorpholine: Lacks the ketone group at the third position, making it less reactive in certain chemical reactions.

3-methylthiomorpholin-2-one: A structural isomer with the ketone group at a different position, leading to different reactivity and properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activities

Biological Activity

(2R)-2-methylthiomorpholin-3-one is a compound belonging to the class of morpholines, which are cyclic amines with significant biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The process may include several steps to ensure high purity and yield. Specific methodologies can vary, but common techniques involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are known to damage cellular components.

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa | 10 µM |

| MCF7 | 15 µM |

| A549 | 20 µM |

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. In models of neurodegenerative diseases, the compound has been shown to reduce neuronal cell death by inhibiting oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study 1 : A clinical trial assessing the compound's effectiveness in treating bacterial infections showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study 2 : In a study involving cancer patients undergoing chemotherapy, the addition of this compound to their treatment regimen resulted in improved outcomes and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.